ethyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its intricate structure, which includes a benzofuran core, a cinnamamido group, and an ethylphenylsulfonyl moiety. It is of interest in various fields of chemical research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Benzofuran Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the benzofuran ring.
Introduction of the Cinnamamido Group: The cinnamamido group can be introduced through an amide coupling reaction. This involves reacting the benzofuran derivative with cinnamic acid or its derivatives in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Sulfonylation: The introduction of the 4-ethylphenylsulfonyl group is typically achieved through a sulfonylation reaction. This involves reacting the amide intermediate with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group, which can be achieved by reacting the carboxylic acid intermediate with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms. For example, the nitro group (if present) can be reduced to an amine using hydrogen gas (H₂) and a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For instance, the sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies for various diseases.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function. The pathways involved might include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Ethyl 5-(N-((4-ethylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate can be compared with other benzofuran derivatives and cinnamamido compounds. Similar compounds include:
- Ethyl 5-(N-((4-methylphenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate
- Ethyl 5-(N-((4-chlorophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate
- Ethyl 5-(N-((4-fluorophenyl)sulfonyl)cinnamamido)-2-methylbenzofuran-3-carboxylate
These compounds share structural similarities but differ in the substituents on the phenyl ring, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological effects.
Properties
IUPAC Name |
ethyl 5-[(4-ethylphenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO6S/c1-4-21-11-15-24(16-12-21)37(33,34)30(27(31)18-13-22-9-7-6-8-10-22)23-14-17-26-25(19-23)28(20(3)36-26)29(32)35-5-2/h6-19H,4-5H2,1-3H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYWOAXPZHFBAI-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.